3-benzamido-N-(2,4-dimethoxyphenyl)benzamide
Overview
Description
3-benzamido-N-(2,4-dimethoxyphenyl)benzamide is a compound belonging to the benzamide class. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications . This compound is characterized by its unique structure, which includes benzamido and dimethoxyphenyl groups.
Preparation Methods
The synthesis of 3-benzamido-N-(2,4-dimethoxyphenyl)benzamide typically involves starting materials such as 2,4-dimethoxybenzoic acid and benzoyl chloride. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-benzamido-N-(2,4-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-benzamido-N-(2,4-dimethoxyphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-benzamido-N-(2,4-dimethoxyphenyl)benzamide can be compared with other similar compounds, such as:
3-amino-N-(2,4-dimethoxyphenyl)benzamide: Similar structure but with an amino group instead of a benzamido group.
3,4-dimethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of a benzamido group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzamido-N-(2,4-dimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-12-19(20(14-18)28-2)24-22(26)16-9-6-10-17(13-16)23-21(25)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHDJTXDVROKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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